3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione

Catalog No.
S798436
CAS No.
15908-50-6
M.F
C8H12O2S2
M. Wt
204.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dion...

CAS Number

15908-50-6

Product Name

3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione

IUPAC Name

3-[bis(methylsulfanyl)methylidene]pentane-2,4-dione

Molecular Formula

C8H12O2S2

Molecular Weight

204.3 g/mol

InChI

InChI=1S/C8H12O2S2/c1-5(9)7(6(2)10)8(11-3)12-4/h1-4H3

InChI Key

XWXZIOSTOJKWSB-UHFFFAOYSA-N

SMILES

CC(=O)C(=C(SC)SC)C(=O)C

Canonical SMILES

CC(=O)C(=C(SC)SC)C(=O)C

3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione (CAS 15908-50-6) is a highly versatile α-oxoketene dithioacetal building block, widely utilized in the synthesis of complex heterocycles, including pyrazoles, pyrimidines, thiophenes, and benzothiazepines. Characterized by a highly polarized 'push-pull' double bond—driven by two electron-donating methylthio groups and two electron-withdrawing acetyl groups—this compound acts as a 1,3-dielectrophilic 3-carbon equivalent. With a melting point of 61 °C, it offers complete solubility in standard organic solvents (e.g., acetonitrile, THF, ethanol), making it highly processable for multi-component condensations and transition-metal-catalyzed annulations. For procurement, it serves as the definitive precursor when targeting methyl- or acetyl-substituted heterocyclic scaffolds, distinguishing it from cyano- or ester-bearing ketene dithioacetals .

Substituting 3-[bis(methylsulfanyl)methylidene]pentane-2,4-dione with its closest analogs, such as 2-(bis(methylthio)methylene)malononitrile or ethyl 2-acetyl-3,3-bis(methylthio)acrylate, results in fundamentally different downstream reaction pathways and product profiles. While the malononitrile derivative is more electrophilic, it strictly yields amino- or cyano-substituted heterocycles upon cyclization with binucleophiles (e.g., hydrazines or amidines). In contrast, the dual acetyl groups of the pentane-2,4-dione derivative are essential for generating methyl-substituted or acetyl-bearing heterocyclic rings [1]. Furthermore, attempting to use unfunctionalized acetylacetone as a baseline substitute requires harsh, multi-step in situ dithiocarboxylation and alkylation, which severely compromises yield, introduces toxic carbon disulfide handling risks, and reduces batch-to-batch reproducibility in industrial settings [2].

Regioselective Control in Multi-Component Heterocycle Synthesis

When reacting with binucleophiles such as o-aminothiophenol, 3-[bis(methylsulfanyl)methylidene]pentane-2,4-dione selectively yields methyl/acetyl-substituted benzo[b][1,5]thiazepines. In direct comparison, using the cyano analog (2-(bis(methylthio)methylene)malononitrile) under identical conditions forces the formation of amino/cyano-substituted thiazepines [1]. The acetyl groups of the target compound provide a specific steric and electronic environment that dictates cyclization onto the ketone carbonyls rather than the nitrile carbon, enabling the specific synthesis of pyrano- and pyrido-fused benzothiazepines in subsequent steps.

Evidence DimensionSubstituent profile of resulting heterocycle
Target Compound DataYields methyl/acetyl-substituted heterocycles (e.g., pyrano[4,3-b][1,5]benzothiazepines)
Comparator Or Baseline2-(bis(methylthio)methylene)malononitrile (Yields amino/cyano-substituted heterocycles)
Quantified Difference100% divergence in functional group outcome
ConditionsCondensation with o-aminothiophenol followed by secondary cyclization

Procurement must select this specific diketone dithioacetal if the target pharmaceutical or agrochemical requires a methyl- or acetyl-decorated ring system rather than a cyano/amino one.

Processability and Mild Reaction Conditions in Annulative Coupling

The target compound exhibits a moderate melting point (61 °C) and high lipophilicity, allowing it to dissolve completely in standard organic solvents like acetonitrile and dichloromethane at room temperature. In copper-catalyzed annulative coupling with diazo compounds to form highly substituted thiophenes, 3-[bis(methylsulfanyl)methylidene]pentane-2,4-dione achieved complete consumption and >70% conversion yields for isolated thiophenes under mild conditions (0.3 mmol scale in standard solvents) [1]. In contrast, attempting to use unfunctionalized acetylacetone requires multi-step pre-activation, and highly rigid push-pull systems often suffer from poor solubility, requiring higher temperatures or polar aprotic solvents (like DMF) that complicate downstream purification.

Evidence DimensionReaction condition severity and solvent compatibility
Target Compound DataComplete solubility and high conversion in standard solvents (CH3CN, DCM) at mild temperatures
Comparator Or BaselineRigid highly polar push-pull alkenes / unfunctionalized diketones (Require DMF/DMSO or multi-step pre-activation)
Quantified DifferenceEliminates the need for high-boiling solvents or in situ CS2 activation
ConditionsCopper-catalyzed annulative coupling with diazo compounds

High solubility in volatile organic solvents reduces energy costs during solvent removal and simplifies scale-up purification workflows.

Stability and Reactivity Balance in Base-Mediated Multi-Component Reactions

The push-pull polarization of 3-[bis(methylsulfanyl)methylidene]pentane-2,4-dione is tuned for base-mediated multi-component reactions. In the synthesis of α-furyl sulfones using TosMIC and acetylenes, the target compound is completely consumed within 30 minutes under reflux in CH3CN with NaOH [1]. The acetyl groups are less electron-withdrawing than cyano groups, meaning the double bond is less susceptible to premature nucleophilic attack or degradation by strong bases compared to the malononitrile analog, yet remains sufficiently electrophilic to undergo the desired multi-component condensation efficiently.

Evidence DimensionReaction time and stability in strong base
Target Compound DataComplete, clean consumption in 30 minutes under NaOH/CH3CN reflux without degradation
Comparator Or BaselineHighly electrophilic cyano-dithioacetals (Susceptible to premature hydrolysis or side reactions in strong aqueous base)
Quantified DifferenceBalance of half-life and reactivity in alkaline media
ConditionsThree-component reaction with TosMIC and acetylenes in CH3CN/NaOH

Provides a robust, scalable building block that survives strongly basic reaction conditions without sacrificing the reactivity needed for complex multi-component assemblies.

Precursor for Methyl- and Acetyl-Substituted Heterocyclic APIs

Directly following from its dual-acetyl structural profile, this compound is the required procurement choice for synthesizing methyl- or acetyl-decorated pyrazoles, pyrimidines, and benzothiazepines. It completely bypasses the limitations of cyano-substituted dithioacetals, making it essential for pharmaceutical discovery programs targeting specific steric and electronic profiles in the heterocyclic core [1].

Multi-Component One-Pot Synthesis Workflows

Due to its tuned push-pull electrophilicity and stability in basic media, it is highly suited for one-pot, three-component reactions (such as with TosMIC and acetylenes to form α-furyl sulfones). Its complete solubility in acetonitrile and tolerance to NaOH allow for rapid, scalable synthesis without unwanted degradation side-reactions [2].

Transition-Metal Catalyzed Annulations

Its complete solubility in standard organic solvents makes it a highly compatible substrate for homogeneous transition-metal catalysis, such as copper-catalyzed annulative coupling with diazo compounds to produce highly substituted thiophenes. Buyers should select this compound when aiming for cyclizations that avoid high-boiling solvents like DMF [3].

XLogP3

1.3

Wikipedia

3-[bis(methylsulfanyl)methylidene]pentane-2,4-dione

Dates

Last modified: 08-15-2023

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